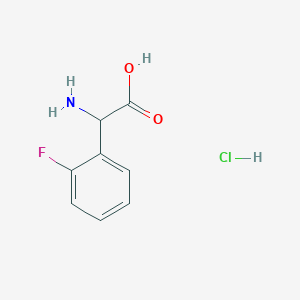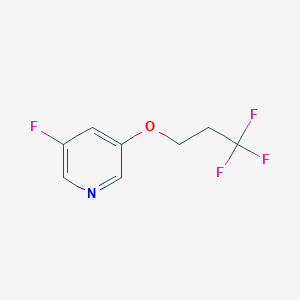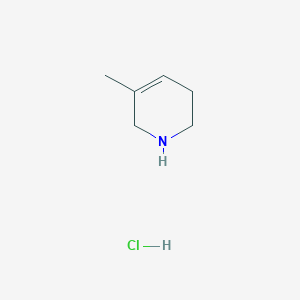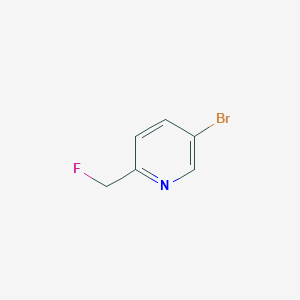
5-溴-2-(氟甲基)吡啶
描述
5-Bromo-2-(fluoromethyl)pyridine: is an organic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 2 are substituted by bromine and fluoromethyl groups, respectively
科学研究应用
5-Bromo-2-(fluoromethyl)pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
5-Bromo-2-(fluoromethyl)pyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition, where the metal catalyst donates electrons to form a new bond, and transmetalation, where organic groups are transferred from boron to the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 5-Bromo-2-(fluoromethyl)pyridine . This pathway allows for the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. The resulting changes can have significant downstream effects, influencing the structure and function of various biomolecules.
Result of Action
The molecular and cellular effects of 5-Bromo-2-(fluoromethyl)pyridine’s action largely depend on the specific targets and pathways it interacts with. For instance, when used as a scaffold in the synthesis of Neuropeptide Y Receptor Y5 Inhibitors, it may contribute to the inhibition of neuropeptide signaling . Similarly, in the context of SARS-CoV-2 Major Protease Inhibitors, it may play a role in inhibiting viral replication .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(fluoromethyl)pyridine can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is stored and used. For example, it is recommended to store the compound in a dark place, sealed in dry, at room temperature .
生化分析
Biochemical Properties
5-Bromo-2-(fluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of heteroaromatic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used as a scaffold for the development of neuropeptide Y receptor Y5 inhibitors and SARS-CoV-2 major protease inhibitors . The interactions between 5-Bromo-2-(fluoromethyl)pyridine and these biomolecules are primarily based on its ability to form stable covalent bonds, enhancing the efficacy of the resulting bioactive compounds.
Cellular Effects
The effects of 5-Bromo-2-(fluoromethyl)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 5-Bromo-2-(fluoromethyl)pyridine can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(fluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The precise mechanism of action involves the formation of stable complexes with target biomolecules, leading to changes in their conformation and function.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-2-(fluoromethyl)pyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, but it can degrade over time when exposed to excess heat or strong oxidizing agents . Long-term exposure to 5-Bromo-2-(fluoromethyl)pyridine has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(fluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to enhance the activity of certain enzymes and improve metabolic function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the adverse effects become pronounced.
Metabolic Pathways
5-Bromo-2-(fluoromethyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the levels of key metabolites, thereby affecting overall cellular metabolism . The compound’s role in these pathways is primarily based on its ability to modulate enzyme activity and alter the flow of metabolic intermediates.
Transport and Distribution
The transport and distribution of 5-Bromo-2-(fluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution pattern of 5-Bromo-2-(fluoromethyl)pyridine is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(fluoromethyl)pyridine is a key determinant of its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization to these sites allows it to interact with target biomolecules and modulate their activity, thereby influencing cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(fluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by bromination. For example, starting with 2-aminopyridine, diazotization with sodium nitrite in hydrofluoric acid can yield 2-fluoropyridine, which can then be brominated to obtain the desired compound .
Industrial Production Methods: Industrial production of 5-Bromo-2-(fluoromethyl)pyridine often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions: 5-Bromo-2-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
相似化合物的比较
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
2-Bromo-5-chloropyridine: Contains a chlorine atom instead of a fluoromethyl group.
5-Bromo-2-cyanopyridine: Features a cyano group instead of a fluoromethyl group.
Uniqueness: 5-Bromo-2-(fluoromethyl)pyridine is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct reactivity and properties. The fluoromethyl group, in particular, can significantly influence the compound’s electronic properties and reactivity, making it valuable in various synthetic applications .
属性
IUPAC Name |
5-bromo-2-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPUZNNCAZLLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


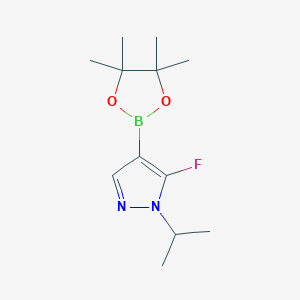
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)

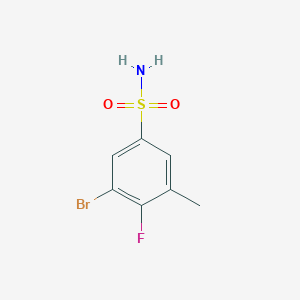
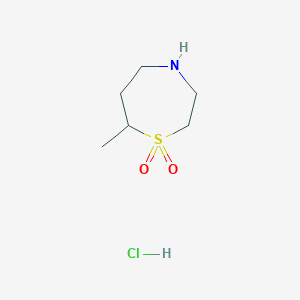
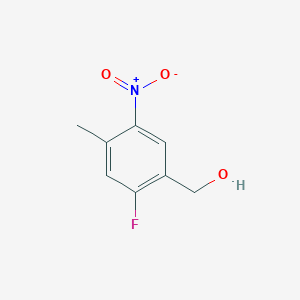
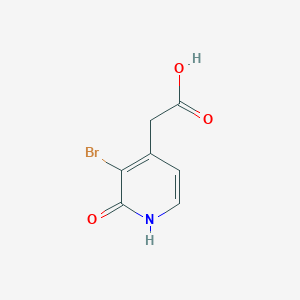
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid](/img/structure/B1446958.png)
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
